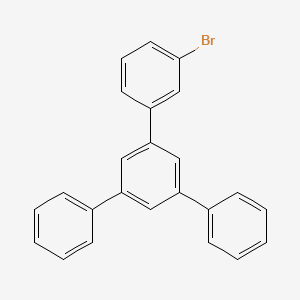
3-溴-5'-苯基-1,1':3',1''-三联苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl is an organic compound with the molecular formula C24H17Br. It is a derivative of terphenyl, where a bromine atom is substituted at the 3-position and a phenyl group is attached at the 5’-position. This compound is known for its applications in organic electronics and materials science due to its unique structural properties .
科学研究应用
3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor for drug development.
Industrial Applications: Utilized in the production of specialty chemicals and materials
作用机制
The bromine atom in 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl could potentially make it more reactive, allowing it to participate in various chemical reactions . The presence of the bromine atom might also influence the compound’s environmental stability, as brominated compounds can be quite persistent in the environment .
生化分析
Biochemical Properties
3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl to the active site of the enzyme, thereby influencing its activity.
Cellular Effects
The effects of 3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl can modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl can lead to changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, high doses of 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl have been associated with toxic effects, including liver damage and oxidative stress . It is crucial to determine the appropriate dosage to avoid adverse effects.
Metabolic Pathways
3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many compounds . These interactions can affect metabolic flux and the levels of metabolites in the body. Understanding these pathways is important for predicting the compound’s effects and potential interactions with other substances.
Transport and Distribution
Within cells and tissues, 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl typically involves the bromination of 5’-phenyl-1,1’:3’,1’'-terphenyl. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, catalysts like palladium or nickel.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or NaBH4
Major Products
Substitution: Various substituted terphenyl derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Dehalogenated terphenyl derivatives
相似化合物的比较
Similar Compounds
- 3-Bromo-1,1’:3’,1’'-terphenyl
- 5’-Phenyl-1,1’:3’,1’'-terphenyl
- 4-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl
Uniqueness
3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl is unique due to the specific positioning of the bromine atom and phenyl group, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics .
属性
IUPAC Name |
1-(3-bromophenyl)-3,5-diphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br/c25-24-13-7-12-20(17-24)23-15-21(18-8-3-1-4-9-18)14-22(16-23)19-10-5-2-6-11-19/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSDKECSKZPOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
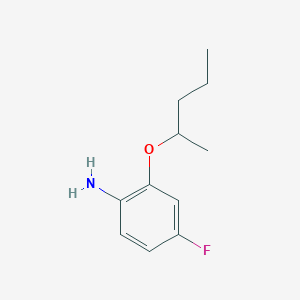
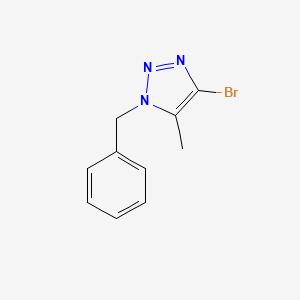
![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)
![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)

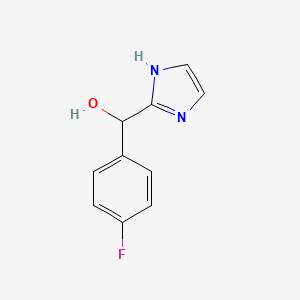
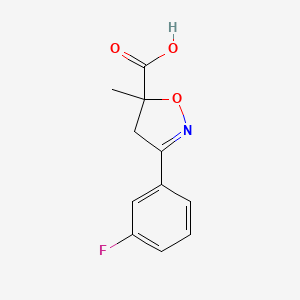
![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)
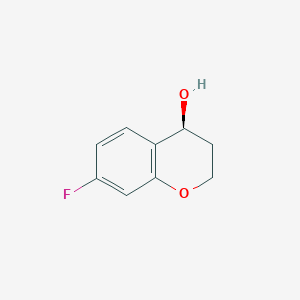
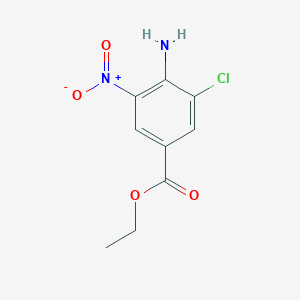
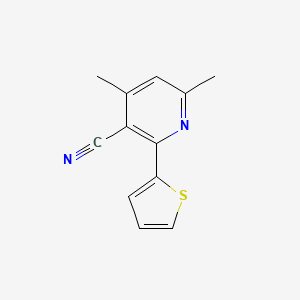
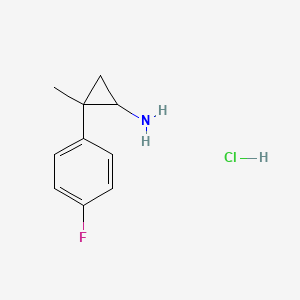
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)
